4-Amino-3-chlorophenol

Übersicht

Beschreibung

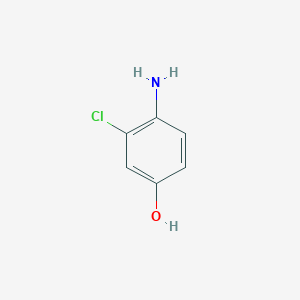

4-Amino-3-chlorophenol is an organic compound with the molecular formula C6H6ClNO. It is a derivative of phenol, where the hydroxyl group is substituted at the fourth position by an amino group and at the third position by a chlorine atom. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis.

Synthetic Routes and Reaction Conditions:

From o-chloronitrobenzene: One common method involves starting with o-chloronitrobenzene.

From m-chlorophenol: Another method uses m-chlorophenol as the starting material.

Industrial Production Methods:

Reduction of 3-chloro-4-nitrophenol: This method involves adding 3-chloro-4-nitrophenol to ethanol at 26°C, followed by the addition of iron powder and acetic acid. The solution is stirred at 80°C for 16 hours, then cooled to 15°C.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Iron powder and acetic acid are commonly used for reduction reactions.

Substitution: Strong bases and nucleophiles are used for substitution reactions.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Various amino and hydroxyl derivatives.

Substitution Products: Compounds with different substituents replacing the amino or hydroxyl groups.

Wirkmechanismus

Target of Action

It’s known that chlorophenolic compounds, a group to which 4-amino-3-chlorophenol belongs, are often targeted by various microbial groups including bacteria, fungi, actinomycetes, and yeast for degradation .

Mode of Action

In general, chlorophenolic compounds are metabolized by microorganisms. The initial steps of degradation involve oxidation to chlorocatechols, followed by the opening of the aromatic ring . This results in the spontaneous removal of chlorine and the breakdown of the carbon skeleton .

Biochemical Pathways

The biochemical pathways involved in the degradation of chlorophenolic compounds have been studied. The biodegradation activity occurs via the ortho cleavage or ring fission, producing muconolactone . Other derivatives of chlorophenolic compounds such as 3-Chlorophenol (3-CP) and 4-chlorophenol (4-CP) were completely degraded with a stoichiometric release of chloride ions .

Pharmacokinetics

A study on a related compound, 4-amino-3-chlorophenyl hydrogen sulfate, showed differences in elimination half-life and renal uptake between rats and dogs . The elimination half-life of this compound in the plasma of rats was approximately 1/30 of that of dogs . The compound was effectively taken up into the kidney and excreted into the urine in rats, but ineffective renal uptake was observed in dogs .

Result of Action

The degradation of chlorophenolic compounds by microorganisms can lead to the generation of energy and carbon sources .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, during an anaerobic situation, the chlorine-based compound would decrease the availability of oxygen, which may result in a reduction in respiration . The compound is also described as hygroscopic , indicating that its stability and efficacy could be affected by moisture in the environment.

Biochemische Analyse

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-Amino-3-chlorophenol is not well-defined. It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Wissenschaftliche Forschungsanwendungen

4-Amino-3-chlorophenol is widely used in scientific research due to its versatility:

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-hydroxyaniline: Similar in structure but with different substitution patterns.

3-Chloro-4-aminophenol: Another isomer with the amino and hydroxyl groups in different positions.

Uniqueness:

Biologische Aktivität

4-Amino-3-chlorophenol (4-A-3-CP) is an organic compound that has garnered attention due to its various biological activities, particularly in the fields of environmental science and pharmacology. This article provides a comprehensive overview of the biological activity of 4-A-3-CP, including its metabolic pathways, toxicity, and potential therapeutic applications.

Metabolic Pathways

This compound is primarily recognized as a metabolite in the degradation pathway of 2-chloro-4-nitroaniline (2-C-4-NA). Research conducted by Khan et al. (2013) demonstrated that the aerobic bacterium Rhodococcus sp. strain MB-P1 can utilize 2-C-4-NA as a sole carbon and nitrogen source, transforming it into 4-A-3-CP through a series of enzymatic reactions. The initial step involves the action of a flavin-dependent monooxygenase, which catalyzes the removal of the nitro group from 2-C-4-NA, yielding 4-A-3-CP as an intermediate product. Subsequently, 4-A-3-CP is further degraded to form 6-chlorohydroxyquinol (6-CHQ) as a terminal metabolite .

Table 1: Summary of Metabolic Pathway for this compound

| Step | Reaction | Enzyme Involved | Product |

|---|---|---|---|

| 1 | 2-C-4-NA → 4-A-3-CP | Flavin-dependent monooxygenase | This compound |

| 2 | 4-A-3-CP → 6-CHQ | Aniline dioxygenase | 6-Chlorohydroxyquinol |

Toxicological Profile

The toxicity of this compound has been evaluated in various studies. It has been shown to exhibit cytotoxic effects on mammalian cells, particularly in the context of its potential use as an anticancer agent. For instance, a study highlighted its inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase activity, suggesting its potential role in cancer therapy . The compound's toxicity profile indicates that while it may have therapeutic benefits, it also poses risks that must be carefully managed.

Case Study: Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of 4-A-3-CP derivatives on cancer cell lines. These studies typically involve:

- Cell Line Selection : Commonly used cancer cell lines such as HeLa or MCF7.

- Treatment Protocol : Cells are treated with varying concentrations of 4-A-3-CP.

- Assessment Methods : Cell viability is measured using assays like MTT or trypan blue exclusion.

Results from these studies indicate that certain derivatives exhibit significant cytotoxicity, with IC50 values suggesting potent anti-proliferative properties .

Environmental Impact and Bioremediation

The environmental significance of this compound extends beyond its metabolic pathways; it also plays a role in bioremediation efforts. As a metabolite derived from the degradation of more complex pollutants like 2-C-4-NA, understanding its degradation pathways is crucial for developing effective bioremediation strategies. The ability of Rhodococcus sp. to metabolize this compound highlights its potential use in cleaning up contaminated environments .

Eigenschaften

IUPAC Name |

4-amino-3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLPXABQLXSICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170083 | |

| Record name | 4-Amino-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17609-80-2 | |

| Record name | 4-Amino-3-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17609-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main metabolic pathways of 2-chloroaniline, a precursor to 4-amino-3-chlorophenol, in rats?

A1: Research using Fischer 344 rats demonstrated that 2-chloroaniline is primarily metabolized through para-hydroxylation and sulphate conjugation. This leads to the formation of 4-amino-3-chlorophenyl sulphate as the major urinary metabolite, accounting for 31.6% of the total urinary radioactivity. []

Q2: How does the bacterium Rhodococcus sp. strain MB-P1 degrade 2-chloro-4-nitroaniline, another precursor to this compound?

A2: Rhodococcus sp. strain MB-P1 utilizes a novel aerobic degradation pathway for 2-chloro-4-nitroaniline. The process involves a flavin-dependent monooxygenase that removes the nitro group, leading to the formation of this compound. Subsequently, aniline dioxygenase converts this compound to 6-chlorohydroxyquinol. []

Q3: What are the implications of the different positions of chlorine and hydroxyl groups on the toxicity of aminophenols and aminochlorophenols?

A3: Studies on isolated rat renal cortical cells (IRCC) revealed that the position of chlorine and hydroxyl groups significantly influences the nephrotoxic potential of aminophenols and aminochlorophenols. For instance, 4-amino-2,6-dichlorophenol and 4-amino-2-chlorophenol exhibited significant cytotoxicity, whereas 2-amino-4,5-dichlorophenol was only cytotoxic at higher concentrations. [, ] This suggests that the relative positions of these groups play a crucial role in determining the compound's toxicity.

Q4: What is the role of this compound in the synthesis of Lenvatinib, and how has the synthetic route been optimized?

A4: this compound serves as a crucial starting material in the synthesis of Lenvatinib, a multi-tyrosine kinase inhibitor. It reacts with phenyl chloroformate and cyclopropylamine to form 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, which subsequently condenses with 4-chloro-7-methoxyquinoline-6-carboxamide to yield Lenvatinib. [] Optimization strategies include utilizing cost-effective starting materials, employing nitrogen gas for protection during ring closure, implementing one-pot synthesis methods for operational simplicity, and using potassium carbonate to ensure complete reaction in the final step. []

Q5: How is this compound used in the synthesis of Tivozanib, and what are the advantages of the employed synthetic method?

A5: 4-[(this compound)oxy]-6,7-dimethoxy quinoline reacts with 3-amino-5-methyl isoxazole and chloro-carbonic ester at a controlled temperature (80-90°C) in an organic solvent to produce Tivozanib. [] This method boasts advantages such as cost-effective raw materials, mild reaction conditions, high process stability and repeatability, high yield, low cost, and convenient operation, making it suitable for industrial-scale production. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.